4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydroisoquinoline moiety, a piperidine ring, and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through a modified Strecker reaction, where 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide are reacted in the presence of silica-supported sulfuric acid in MeCN at room temperature.
N-Alkylation of Piperidine: The piperidine ring is alkylated using appropriate alkylating agents under mild conditions to introduce the desired substituents.
Coupling with Pyrrolidinone: The final step involves coupling the dihydroisoquinoline and piperidine intermediates with the pyrrolidinone core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- N-alkylated 3,4-dihydroisoquinolinones
- Functionalized 2,3-dihydroquinolin-4(1H)-ones
Uniqueness
4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H31N3O3 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H31N3O3/c1-19-6-8-24(9-7-19)30-18-23(16-25(30)31)27(33)28-13-11-21(12-14-28)26(32)29-15-10-20-4-2-3-5-22(20)17-29/h2-9,21,23H,10-18H2,1H3 |
InChI Key |
VBHLNMFICLEQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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